molecular formula C24H15ClFNO4 B2981750 5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902623-62-5

5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No.: B2981750
CAS No.: 902623-62-5
M. Wt: 435.84
InChI Key: QPDNVEGWUXMSQJ-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C24H15ClFNO4 and its molecular weight is 435.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest shares structural similarities with various quinoline derivatives explored in scientific research for their potential in medicinal chemistry. For instance, Zhou et al. (2021) synthesized a related compound and characterized its structure through NMR, MS, FT-IR spectra, and X-ray diffraction. The study explored its molecular docking and antitumor activity, indicating significant biological relevance (Zhou et al., 2021). Similar structural and synthesis studies have been conducted on other quinoline derivatives, focusing on their chemical properties and potential applications in drug discovery (Kim, 1981).

Molecular Dynamics and Docking Studies

The analysis of molecular dynamics and docking studies is critical in understanding the interaction of such compounds with biological targets. Abad et al. (2021) conducted a comprehensive study involving DFT calculations, Hirshfeld surface analysis, energy frameworks, molecular dynamics, and docking studies on a novel isoxazolequinoxaline derivative, showcasing its potential as an anti-cancer drug (Abad et al., 2021). These methodologies provide insights into the compound's interaction with proteins and its stability, suggesting the application of such techniques in evaluating the scientific research applications of 5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one.

Anticancer Activity

One of the primary research applications of quinoline derivatives involves investigating their anticancer properties. Studies on similar compounds have shown promising results in this area. For example, Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives, evaluating their anticancer activity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of such compounds in cancer therapy (Reddy et al., 2015).

Antibacterial Activity

The antibacterial activity of fluorine-containing quinoline derivatives is another significant area of research. Holla et al. (2005) synthesized a series of 3-substituted triazolothiadiazol-quinolines and evaluated their antibacterial activities, providing a framework for assessing the antibacterial potential of this compound (Holla et al., 2005).

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO4/c25-16-5-1-14(2-6-16)11-27-12-19(23(28)15-3-7-17(26)8-4-15)24(29)18-9-21-22(10-20(18)27)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDNVEGWUXMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.